molecular formula C11H10BrIO2 B8171414 (E)-Ethyl 3-(2-bromo-5-iodophenyl)acrylate

(E)-Ethyl 3-(2-bromo-5-iodophenyl)acrylate

Cat. No.: B8171414
M. Wt: 381.00 g/mol
InChI Key: OWTQVAREMACFDB-ZZXKWVIFSA-N
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Description

(E)-Ethyl 3-(2-bromo-5-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of both bromine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-bromo-5-iodophenyl)acrylate typically involves the reaction of ethyl acrylate with a brominated and iodinated phenyl derivative under specific conditions. One common method involves the Heck reaction, where a palladium catalyst is used to couple the ethyl acrylate with the halogenated phenyl compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-bromo-5-iodophenyl)acrylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides. Conditions often involve the use of polar solvents and mild temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as tetrahydrofuran (THF) or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl acrylates, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

(E)-Ethyl 3-(2-bromo-5-iodophenyl)acrylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-bromo-5-iodophenyl)acrylate involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to various biological molecules. For example, the compound may interact with enzymes or receptors involved in cellular signaling pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate
  • (E)-Ethyl 3-(2-bromo-5-fluorophenyl)acrylate
  • (E)-Ethyl 3-(2-bromo-5-methylphenyl)acrylate

Uniqueness

(E)-Ethyl 3-(2-bromo-5-iodophenyl)acrylate is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This dual halogenation can significantly influence its chemical reactivity and potential applications compared to similar compounds with only one halogen atom. The combination of bromine and iodine can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.

Properties

IUPAC Name

ethyl (E)-3-(2-bromo-5-iodophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrIO2/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h3-7H,2H2,1H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTQVAREMACFDB-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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